TPSA & XLogP3 Parity with 5,6-Regioisomer
In a direct head-to-head comparison using computed physicochemical descriptors from the PubChem database, 5,8-difluoroisoquinoline-1-carbonitrile and its 5,6-difluoro regioisomer exhibit identical XLogP3 values (2.4) and identical TPSA values (36.7 Ų) [1][2]. This parity demonstrates that global molecular descriptors alone are insufficient to distinguish these two compounds for procurement purposes; the differentiation resides exclusively in the three-dimensional arrangement of the fluorine atoms and the resulting local electronic effects that manifest in specific assays rather than in bulk property calculations.
| Evidence Dimension | Computed XLogP3-AA lipophilicity and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 36.7 Ų |
| Comparator Or Baseline | 5,6-Difluoroisoquinoline-1-carbonitrile: XLogP3-AA = 2.4; TPSA = 36.7 Ų |
| Quantified Difference | 0 (identical values within computational precision) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11; PubChem release 2021.05.07 |
Why This Matters
Procurement and research selection cannot rely on global physicochemical descriptors; the structural specificity of the 5,8-substitution pattern must be verified analytically (e.g., ¹⁹F NMR) to ensure the correct regioisomer is obtained, as the 5,6-isomer is commercially available at comparable purity and price .
- [1] PubChem. 5,8-Difluoroisoquinoline-1-carbonitrile – Computed Properties. PubChem CID 125041931. https://pubchem.ncbi.nlm.nih.gov/compound/5,8-Difluoroisoquinoline-1-carbonitrile#section=Computed-Properties View Source
- [2] PubChem. 5,6-Difluoroisoquinoline-1-carbonitrile – Computed Properties. PubChem CID 125426824. https://pubchem.ncbi.nlm.nih.gov/compound/5,6-Difluoroisoquinoline-1-carbonitrile#section=Computed-Properties View Source
